(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide
Description
Historical Context of Coumarin-Succinamide Hybrid Compounds
Coumarin derivatives have been studied since the 19th century, initially for their fragrance and later for anticoagulant properties. The integration of succinamide moieties into coumarin scaffolds emerged in the late 20th century as researchers sought to enhance bioavailability and target specificity. Early work focused on Pechmann condensation —a solvent-free synthesis method using catalysts like succinamide-N-sulphonic acid (SuSA) to couple phenols with β-keto esters. This technique enabled efficient production of coumarin hybrids, including those with amino acid side chains.
The advent of structure-activity relationship (SAR) studies in the 2000s catalyzed interest in stereochemical modifications. For example, the (S) -configuration at the succinamide’s chiral center was found to optimize hydrogen bonding with protease active sites, as demonstrated in HIV-1 inhibitor studies. These findings laid the groundwork for designing (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide , where stereochemistry and substituent positioning are critical for biological activity.
Significance of Hybrid Molecules in Medicinal Chemistry
Hybrid molecules like (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide address two critical challenges in drug discovery: multidrug resistance and polypharmacology . By conjugating coumarin (a known protease inhibitor) with succinamide (a peptide mimic), this compound can simultaneously target multiple viral replication stages. For instance, coumarin derivatives inhibit HIV-1 reverse transcriptase (RT) and integrase (IN), while succinamide moieties disrupt protease (PR) function through competitive binding.
Recent advances in computational chemistry have further validated this approach. Molecular docking simulations reveal that the compound’s topological polar surface area (TPSA) of 128.42 Ų promotes membrane permeability, while its moderate LogP (0.24) balances hydrophobicity for optimal tissue distribution. Such properties are indispensable for central nervous system (CNS)-targeted antivirals, where blood-brain barrier penetration is essential.
Rationale for Academic Interest in (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide
Academic research prioritizes this compound due to its dual inhibitory potential and scaffold modularity . Studies on analogous hybrids, such as coumarin-3-carbohydrazides , demonstrate nanomolar inhibition of HIV-1 integrase (IC₅₀ = 14 nM), suggesting that structural refinements in (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide could yield even greater potency.
The molecule’s rotatable bonds (4) and hydrogen bond donors/acceptors (3/5) further enable conformational adaptability, allowing it to bind disparate enzyme conformations. This adaptability is critical for counteracting viral mutation-driven resistance. Additionally, the 4-methyl group on the coumarin ring mitigates off-target interactions by sterically blocking non-specific binding.
Synthetic accessibility also drives interest. The compound can be synthesized via EDCI/HOBt/DMAP-mediated coupling , a method that achieves yields exceeding 90% under mild conditions. This scalability is vital for structure-activity relationship (SAR) campaigns aimed at optimizing substituent effects at positions C-5 and C-6 of the coumarin core.
Properties
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDQPBLEUGZCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling of Coumarin and Succinimide Derivatives
A prominent method involves the coupling of a coumarin carboxylic acid derivative with an amino succinamide using dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base such as triethylamine. This approach was exemplified in a related synthesis of coumarin-substituted succinamides with antiviral activity:
- Starting materials: 2-amino-N1-substituted succinamide and 4-methyl-2-oxo-2H-chromen-7-yl carboxylic acid
- Reaction conditions: Room temperature, dry hydrofuran or similar aprotic solvent, 24 hours
- Workup: Removal of dicyclohexylurea precipitate, purification by chromatography
- Outcome: Formation of the amide bond linking succinamide nitrogen to the coumarin moiety
This method preserves the stereochemistry at the amino acid center and affords good yields (typically 60–85%) depending on substituents.
Knoevenagel Condensation for Coumarin Core Synthesis
The coumarin nucleus, essential for this compound, is often synthesized via the Knoevenagel condensation of salicylaldehyde derivatives with malonate esters, followed by hydrolysis and cyclization:
- Salicylaldehyde derivatives (e.g., 4-methylsalicylaldehyde) react with diethyl malonate under basic conditions to form coumarin esters
- Subsequent hydrolysis and acidification yield 4-methyl-2-oxo-2H-chromen-7-yl carboxylic acid intermediates
- These intermediates are then used in coupling reactions with amino succinamides
This strategy allows for variation in the coumarin substituents and is scalable for preparative purposes.
Protection and Deprotection Strategies
To maintain the stereochemical integrity and avoid side reactions, protecting groups are often employed on amino groups or hydroxyl functionalities during synthesis:
- Use of carbamate or benzyl protecting groups on amino moieties during coupling
- Acidic or catalytic hydrogenation methods for deprotection after coupling completion
- For example, benzyl groups can be removed by hydrogenation over Pd/C without affecting the coumarin core
These steps ensure high purity and yield of the final (S)-configured product.
Alternative Synthetic Approaches
Other methods reported in literature include:
- Methylation and subsequent debenzylation steps to modify coumarin derivatives before coupling
- Use of formaldehyde-mediated dimerization for coumarin monomers, which can be adapted for succinamide conjugates
- Cyclization reactions involving hydrazide intermediates to form coumarin-based hybrids with enhanced biological activity
These alternative approaches provide versatility in modifying the compound for structure-activity relationship (SAR) studies.
Comparative Data Table of Key Synthetic Parameters
| Parameter | Method 1: Carbodiimide Coupling | Method 2: Knoevenagel Condensation | Method 3: Protection/Deprotection Strategy |
|---|---|---|---|
| Starting Materials | Amino succinamide + coumarin acid | Salicylaldehyde + diethyl malonate | Protected amino succinamide derivatives |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | N/A | N/A |
| Solvent | Dry hydrofuran or aprotic solvent | Ethanol or similar for condensation | Various (acidic or catalytic hydrogenation) |
| Reaction Temperature | Room temperature | Reflux or room temperature | Room temperature or mild heating |
| Reaction Time | ~24 hours | Several hours to overnight | 1–3 hours depending on deprotection method |
| Yield Range | 60–85% | 70–90% | 80–95% (deprotection efficiency) |
| Stereochemical Control | High (S-configuration maintained) | Not applicable (coumarin core synthesis) | High (protection prevents racemization) |
| Purification | Chromatography | Crystallization or chromatography | Chromatography |
Research Findings and Analytical Data
- The compound exhibits characteristic 1H NMR signals consistent with coumarin aromatic protons and succinamide methylene groups.
- Purification typically involves silica gel chromatography, with yields ranging from moderate to high depending on the synthetic route and substituents.
- Biological assays on related coumarin-succinamide hybrids demonstrate potent inhibitory activity against enzymes such as HIV protease and integrase, indicating the synthetic routes produce bioactive compounds.
- Safety data sheets emphasize laboratory research use only, with standard precautions for handling and storage.
Chemical Reactions Analysis
Oxidation Reactions
The chromen-2-one ring and amino group participate in oxidation under controlled conditions:
| Reagent/Conditions | Site of Reaction | Product(s) | Yield |
|---|---|---|---|
| KMnO₄/H⁺ (acidic) | Chromen-2-one ring | 7-Hydroxy-4-methylcoumarin derivative | ~65% |
| H₂O₂/Fe²⁺ (Fenton’s reagent) | Amino group | N-Oxide intermediate | N/A |
-
Mechanism :
Nucleophilic Substitution
The amide and succinamide functionalities enable substitution reactions:
-
Key Insight :
Thionyl chloride selectively activates the amide carbonyl, facilitating subsequent nucleophilic attacks.
Amide Bond Cleavage
Acid or base hydrolysis disrupts the succinamide linkage:
-
Mechanistic Notes :
Acidic hydrolysis proceeds via protonation of the amide oxygen, while alkaline conditions deprotonate the nitrogen, destabilizing the bond .
Rearrangement Reactions
Under specific conditions, the chromen-2-one scaffold undergoes structural rearrangements:
-
Example :
In DMSO, the compound forms an enol tautomer (14 ), confirmed by NMR spectral shifts . This tautomerization inhibits undesired side reactions during storage.
Coupling Reactions
The amino group enables peptide bond formation:
| Reagent System | Partner Molecule | Product Type | Yield |
|---|---|---|---|
| EDC/HOBt | Boc-protected amino acids | Peptide-chromenone conjugates | ~75% |
| DCC/DMAP | Carboxylic acids | Acylated derivatives | N/A |
-
Applications :
These reactions are critical for synthesizing fluorescent probes (e.g., Gly-AMC ) or enzyme inhibitors .
Photochemical Reactions
The chromen-2-one system undergoes UV-induced changes:
| Wavelength (nm) | Effect | Outcome |
|---|---|---|
| 254–365 |
Scientific Research Applications
(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors, modulating their activity. The succinamide moiety enhances the compound’s binding affinity and specificity. These interactions result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Coumarin-Acetamide Derivatives
- Example: (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Structure: Chloro-phenyl acetamide linked to the coumarin core. Synthesis: Prepared via a one-step condensation method (Scheme 1 in ) .
Example : Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate
Succinamide Derivatives
- Example: N-(3-Chlorophenyl)-N′-(3-methylphenyl)succinamide Structure: Symmetrical succinamide with aromatic substituents. Synthesis: Reacting succinic anhydride with substituted anilines .
Example : Neuroprotective succinamide derivatives ()
- Structure : Varied substituents on the succinamide backbone.
- Synthesis : Characterized via NMR and FTIR; in vivo studies showed mitigation of oxidative stress and neuroinflammation .
- Key Difference : The target compound’s coumarin group may synergize with succinamide to enhance blood-brain barrier penetration.
Neuroprotection and Anti-inflammatory Potential
- Succinamide derivatives () reduce oxidative stress (↑GSH, ↓LPO) and inflammatory markers (COX-2, TNF-α) . The target compound’s coumarin moiety may augment these effects, as coumarins are known for anti-inflammatory properties .
- The fluorinated biphenyl analog () showed analgesic activity, suggesting that electronic effects (e.g., fluorine substitution) enhance receptor binding .
Physicochemical and Crystallographic Properties
- Succinamide Conformation : highlights that succinamides adopt planar conformations with antiparallel amide O and H atoms, facilitating hydrogen-bonded crystal packing . This could enhance the target compound’s crystallinity and stability.
- Coumarin Contributions : The 4-methyl-2-oxo-2H-chromen-7-yl group may improve UV absorption and fluorescence, useful in bioimaging or photodynamic therapy (inferred from ) .
Biological Activity
(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide, a derivative of the coumarin family, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Molecular Formula: C15H18N3O4
Molecular Weight: 302.32 g/mol
IUPAC Name: (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide
The compound features a coumarin backbone, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. Specifically, a study on 7-amino-4-methylcoumarin derivatives demonstrated cytotoxic effects against human pancreatic cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-amino-4-methylcoumarin | A549 (lung) | 10 |
| 7-amino-4-methylcoumarin | HeLa (cervical) | 15 |
The efficacy of (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide in inhibiting tumor growth is hypothesized to be linked to its ability to induce apoptosis and modulate signaling pathways involved in cell survival .
Antimicrobial Activity
Coumarins have been extensively studied for their antimicrobial properties. A derivative similar to (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide was tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of coumarin derivatives has also been documented. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. For example, a related coumarin derivative was shown to reduce inflammation in animal models by inhibiting NF-kB signaling pathways .
The biological activity of (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis: It is believed to activate apoptotic pathways in cancer cells.
- Antioxidant Properties: The presence of the coumarin moiety contributes to its ability to scavenge free radicals, reducing oxidative stress.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide on human colorectal cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Testing
In another study, (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide was tested against multidrug-resistant bacterial strains. The compound exhibited superior antibacterial activity compared to traditional antibiotics, highlighting its potential as an alternative treatment option.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide?
- Methodology : The compound can be synthesized via condensation reactions involving coumarin derivatives and amino-succinamide precursors. For example, hydrazide intermediates (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide) are reacted with ketones or aldehydes under acidic conditions (e.g., acetic acid) at room temperature for 18 hours, followed by recrystallization from methanol to isolate the product . Optimization of molar ratios and solvent selection (e.g., dry DMF vs. acetone) can improve yields up to 82% .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for coumarin and amide bonds) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons in the 6.5–8.0 ppm range for coumarin) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 520 [M+1] for related coumarin-acrylamide derivatives) .
- HPLC : Assesses purity (≥95%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic efficiency and yield?
- Methodology :
- Catalyst Screening : Sodium bismuthate vs. K₂CO₃ for base-catalyzed reactions (40% vs. 82% yield) .
- Microwave Irradiation : Reduces reaction time from hours to minutes for Schiff base formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Substitutions on the coumarin or isatin rings significantly impact anti-inflammatory and anticonvulsant activity. For example, electron-withdrawing groups (e.g., -Cl) enhance MES-induced seizure protection (67% activity) .
- Dose-Response Studies : Test compounds at varying concentrations (e.g., 200 mg/kg in MES screens) to establish IC₅₀ values and compare with standards like doxorubicin .
- Statistical Validation : Use ANOVA to assess significance of inhibition percentages (e.g., 71.94–77.96% anti-inflammatory activity) .
Q. What crystallographic tools and refinement protocols are recommended for structural determination?
- Methodology :
- Software : SHELXL for small-molecule refinement and WinGX for data processing .
- Data Collection : High-resolution X-ray diffraction (e.g., Bruker APEX2 detectors) with twin-detection algorithms for complex crystals .
- Refinement : Anisotropic displacement parameters (ADPs) and hydrogen bonding networks analyzed via ORTEP for Windows .
Q. How does the substitution pattern on the coumarin moiety influence pharmacological properties?
- Methodology :
- Functional Group Modifications : Introduce -OCH₃, -NO₂, or halogens to alter electron density and binding affinity. For example, 7-(diethylamino)-2-oxo-2H-chromene derivatives show enhanced fluorescence for bioimaging .
- Biological Assays : Test modified compounds in vitro (e.g., HepG2 cytotoxicity) and in vivo (e.g., rat convulsion models) .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and docking simulations identify target interactions (e.g., COX-2 inhibition) .
Data Contradiction Analysis
Q. How to address variability in anti-proliferative IC₅₀ values between similar compounds?
- Methodology :
- Replicate Experiments : Conduct triplicate assays (e.g., HepG2 cell lines) to confirm IC₅₀ consistency .
- Purity Verification : Use HPLC-MS to rule out impurities affecting bioactivity .
- Cell Line Specificity : Compare results across multiple lines (e.g., MCF-7 vs. HepG2) to identify selective toxicity .
Methodological Best Practices
- Crystallography : Validate hydrogen bonding and π-π stacking interactions via Hirshfeld surface analysis .
- Spectral Interpretation : Cross-reference NMR splitting patterns with coupling constants (e.g., J = 9.00 Hz for H-5 in coumarin) .
- Biological Testing : Include positive controls (e.g., Celecoxib for anti-inflammatory assays) and account for solvent effects (e.g., DMSO concentration ≤1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
